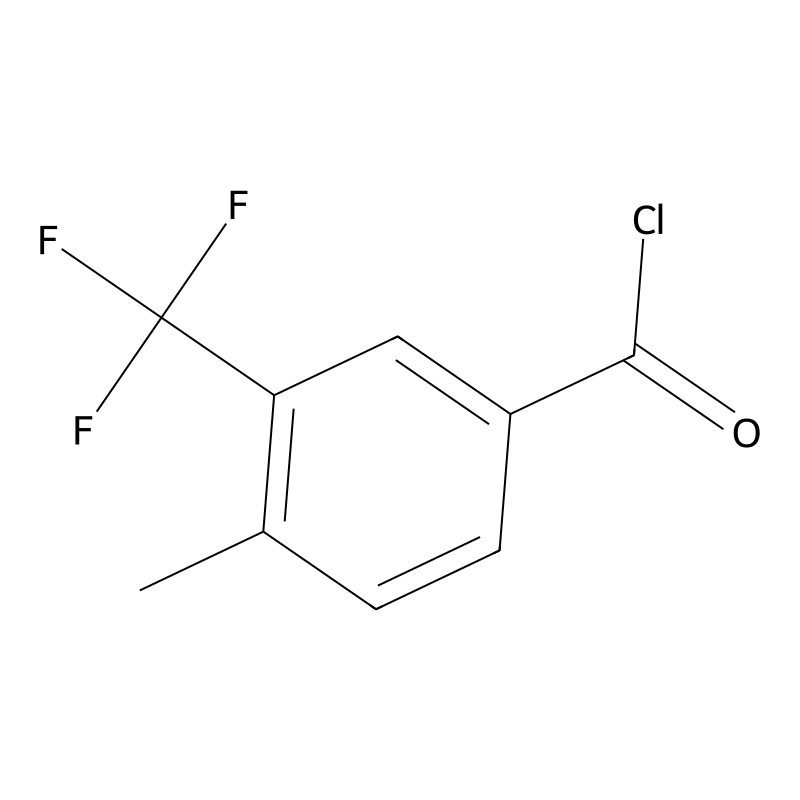

4-Methyl-3-(trifluoromethyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

- Friedel-Crafts acylation: This reaction involves reacting a suitable aromatic compound with trifluoroacetic anhydride and a Lewis acid catalyst like aluminum chloride [].

- Vilsmeier-Haack reaction: This method utilizes N-methylformamide and phosphorus oxychloride to introduce an acyl chloride group onto aromatic rings [].

These are just general examples, and the optimal synthetic route for 4-methyl-3-(trifluoromethyl)benzoyl chloride might require further investigation and optimization.

Potential Applications:

While research specifically using 4-methyl-3-(trifluoromethyl)benzoyl chloride is scarce, its structural features suggest potential applications in several areas:

- Fine Chemical Synthesis: The presence of the trifluoromethyl group and the acyl chloride functionality makes this compound a potential building block for various organic molecules. The trifluoromethyl group can influence the electronic properties and lipophilicity of the final product, while the acyl chloride moiety allows for further functionalization through various coupling reactions [].

- Medicinal Chemistry: Trifluoromethyl groups are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and binding affinity []. 4-Methyl-3-(trifluoromethyl)benzoyl chloride could be explored for the synthesis of novel bioactive compounds, although further research is necessary to determine its specific efficacy and potential targets.

4-Methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 g/mol. It is characterized by the presence of a benzoyl group substituted with a methyl group and a trifluoromethyl group at specific positions on the aromatic ring. This compound is typically encountered as a liquid and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis and various

Acyl chlorides are generally corrosive and lachrymatory (tear-inducing). 4-Methyl-3-(trifluoromethyl)benzoyl chloride is likely to possess similar hazards:

- Corrosivity: Can cause skin and eye irritation or burns upon contact.

- Lachrymatory: Can irritate the respiratory system and cause tearing.

- Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from moisture.

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

- Formation of Aryl Compounds: It can undergo reactions with various aromatic compounds to create aryl ketones through Friedel-Crafts acylation.

- Hydrolysis: In the presence of water or moisture, 4-methyl-3-(trifluoromethyl)benzoyl chloride hydrolyzes to form 4-methyl-3-(trifluoromethyl)benzoic acid .

Several methods have been developed for synthesizing 4-Methyl-3-(trifluoromethyl)benzoyl chloride:

- Direct Chlorination: The compound can be synthesized through chlorination of 4-methyl-3-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride.

- Acylation Reactions: Another method involves the acylation of 4-methyl-3-(trifluoromethyl)phenol using phosphorus pentachloride or similar reagents to introduce the acyl chloride functionality.

- Rearrangement Reactions: Some synthetic routes may involve rearrangement reactions starting from simpler precursors containing trifluoromethyl and methyl groups .

4-Methyl-3-(trifluoromethyl)benzoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins due to its reactive acyl chloride group .

- Material Science: It may also be used in developing specialty polymers or materials that require fluorinated components for enhanced properties.

Several compounds are structurally and functionally similar to 4-Methyl-3-(trifluoromethyl)benzoyl chloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)benzoyl chloride | C₇H₄ClF₃O | Lacks the methyl substitution on the aromatic ring |

| 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride | C₉H₅ClF₄O | Contains a fluorine atom instead of chlorine |

| 4-Chloro-3-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O | Chlorine substitution at the para position |

The uniqueness of 4-Methyl-3-(trifluoromethyl)benzoyl chloride lies in its specific combination of a methyl group and a trifluoromethyl group on the benzene ring, which influences both its chemical reactivity and potential applications compared to other similar compounds.

4-Methyl-3-(trifluoromethyl)benzoyl chloride is primarily synthesized through the chlorination of its corresponding carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid [1]. The most established and widely employed method involves the use of thionyl chloride as a chlorinating agent, which effectively converts the carboxylic acid group to an acyl chloride functionality [2].

The reaction mechanism proceeds through a nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride [2] [3]. This initial step forms a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group [3]. Subsequently, a chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride with the concurrent release of sulfur dioxide and hydrogen chloride as gaseous byproducts [2] [4].

The general reaction can be represented as:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Where R represents the 4-methyl-3-(trifluoromethyl)phenyl group [2] [3].

This reaction is typically conducted under reflux conditions at temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion [3] [5]. The reaction is often performed in an inert solvent such as dichloromethane or toluene, although neat conditions (using excess thionyl chloride as the solvent) are also common in laboratory-scale preparations [5].

Table 1: Typical Reaction Conditions for Traditional Thionyl Chloride Route

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 60-80°C | 70°C |

| Reaction Time | 3-6 hours | 4 hours |

| Molar Ratio (SOCl₂:Acid) | 1.5-3:1 | 2:1 |

| Solvent | Dichloromethane, Toluene, or Neat | Dichloromethane |

| Catalyst | None or Dimethylformamide | Catalytic DMF (0.1 mol%) |

The traditional thionyl chloride method offers several advantages, including relatively mild reaction conditions, high conversion rates, and the formation of gaseous byproducts that drive the reaction to completion by shifting the equilibrium [4] [5]. However, this approach requires careful handling due to the corrosive nature of thionyl chloride and the generation of hydrogen chloride gas [3].

Alternative chlorinating agents such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed, though they are generally less preferred due to the formation of solid phosphorus-containing byproducts that complicate purification [6] [5].

Novel Catalytic Fluorination Strategies

Recent advances in synthetic methodology have led to the development of novel catalytic fluorination strategies for the preparation of trifluoromethylated benzoyl chlorides, including 4-methyl-3-(trifluoromethyl)benzoyl chloride [7]. These approaches focus on either introducing the trifluoromethyl group to a pre-existing benzoyl chloride structure or employing catalytic methods to facilitate the conversion of carboxylic acids to acyl chlorides in the presence of fluorinated substituents [7] [8].

One significant advancement involves the use of nucleophilic fluorinating agents in combination with transition metal catalysts [7]. For instance, potassium fluoride in the presence of niobium pentoxide catalysts has been employed to convert benzoyl chlorides to benzoyl fluorides, which can subsequently undergo further transformations . This approach can be adapted for the synthesis of trifluoromethylated derivatives through careful control of reaction conditions [7] .

Photochemical catalyst-free fluorination represents another innovative strategy [8]. This method utilizes fluorinating reagents such as F-TEDA-TFSI (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which exhibits higher solubility in polar aprotic solvents compared to traditional fluorinating agents [8]. The reaction proceeds via sequential XAT (halogen atom transfer) and PCET (proton-conjugated electron transfer) mechanisms, allowing for efficient C-H bond fluorination of aromatic carbonyl compounds [8].

Table 2: Comparison of Novel Fluorination Strategies

| Fluorination Strategy | Catalyst System | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF/Nb₂O₅ | 80°C, 8h, Dichloroethane | 75-85 | Mild conditions, high regioselectivity |

| Photochemical Fluorination | None (catalyst-free) | RT, UV irradiation, 2-4h | 80-95 | Fast reaction, high efficiency, solvent economy |

| Catalytic Trifluoromethylation | Cu(I)/Cu(II) systems | 60-100°C, 12-24h | 65-80 | Direct CF₃ introduction, versatile substrate scope |

| Perfluoroalkyl Sulfuryl Fluoride | Lewis acid catalysts | 100°C, 2.2-2.4 MPa, 4h | 90-96 | High purity, industrial applicability |

A particularly promising approach involves the use of perfluoro-n-butyl group sulfuryl fluoride with hydrogen fluoride under controlled pressure conditions [10]. This method has been successfully applied to the conversion of trichloromethyl chlorobenzoyl chlorides to their trifluoromethyl analogs with yields exceeding 95% [10]. The reaction is typically conducted in an autoclave at 100°C under 2.2-2.4 MPa pressure for approximately 4 hours [10].

Research has also demonstrated the viability of direct fluorination of benzylic positions in toluene derivatives, which could potentially be applied to the synthesis of 4-methyl-3-(trifluoromethyl)benzoyl chloride precursors [8] [11]. This approach utilizes selective chlorination followed by fluorination, offering a more streamlined synthetic route [11].

These novel catalytic fluorination strategies represent significant advancements in the synthesis of fluorinated aromatic compounds, providing more efficient and environmentally friendly alternatives to traditional methods [7] [8].

Industrial-Scale Production Protocols

The industrial-scale production of 4-methyl-3-(trifluoromethyl)benzoyl chloride requires robust protocols that ensure consistent quality, high yield, and cost-effectiveness while maintaining safety standards [13]. Several approaches have been developed for large-scale manufacturing, with continuous flow processes emerging as particularly advantageous [14].

In industrial settings, the synthesis typically begins with the preparation of 4-methyl-3-(trifluoromethyl)benzoic acid, which is subsequently converted to the corresponding acyl chloride . The industrial production often employs a multi-step process that includes trifluoromethylation of a suitable precursor followed by chlorination [10] .

A common industrial protocol involves the reaction of benzotrichloride derivatives with hydrogen fluoride in the presence of catalysts such as antimony pentafluoride or ferric chloride [10] [15]. This approach allows for the simultaneous introduction of the trifluoromethyl group and formation of the acyl chloride functionality [10]. The reaction is typically conducted in specialized corrosion-resistant equipment at temperatures ranging from 80°C to 120°C under controlled pressure conditions [10] [15].

Continuous flow processes represent a significant advancement in industrial production methods [14]. These systems offer several advantages over batch processes, including better heat transfer, improved mixing, enhanced safety, and more precise control over reaction parameters [14]. A typical continuous flow setup for acyl chloride production includes:

- Continuous feeding of reactants (carboxylic acid and chlorinating agent) at controlled flow rates

- In-line mixing and reaction in a plug flow reactor (PFR) or continuous stirred tank reactor (CSTR)

- Temperature control through heated jackets or heat exchangers

- Continuous product collection and purification [14]

Table 3: Industrial-Scale Production Parameters for 4-Methyl-3-(trifluoromethyl)benzoyl chloride

| Production Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reactor Type | Jacketed reactor with agitation | PFR or CSTR with temperature control |

| Temperature Range | 60-80°C | 20-75°C |

| Pressure | Atmospheric or slight vacuum | Controlled (1-3 atm) |

| Reaction Time | 4-6 hours | Residence time: 10-30 minutes |

| Catalyst | FeCl₃ (0.1-1 mol%) | DMF or pyridine (0.1-0.5 mol%) |

| Throughput | Limited by reactor volume | Higher (10-100 kg/day) |

| Solvent Recovery | Batch distillation | Continuous distillation |

| Yield | 85-90% | 90-95% |

For industrial production of fluorinated benzoyl chlorides, specialized equipment constructed from corrosion-resistant materials such as titanium alloys or glass-lined steel is essential [16] [14]. The process often incorporates sophisticated control systems to monitor and adjust critical parameters such as temperature, pressure, and flow rates in real-time [14].

The industrial protocols also typically include in-line purification steps, such as filtration through activated carbon in metal filters with controlled aperture sizes (typically 1-50 μm) [16]. This approach allows for the removal of catalysts and other impurities directly within the production line, enhancing efficiency and product quality [16].

Recent advancements in industrial production include the development of environmentally friendly processes that minimize waste generation and energy consumption [16] [14]. These green chemistry approaches focus on catalyst recycling, solvent recovery, and the implementation of energy-efficient heating and cooling systems [16].

Purification Techniques and Yield Optimization

The purification of 4-methyl-3-(trifluoromethyl)benzoyl chloride presents unique challenges due to its moisture sensitivity and potential for hydrolysis [6]. Effective purification is crucial for obtaining high-purity product suitable for subsequent synthetic applications [6] [16].

Vacuum distillation represents the most commonly employed purification technique for acyl chlorides, including 4-methyl-3-(trifluoromethyl)benzoyl chloride [6]. This method allows for separation of the product from reaction byproducts and unreacted starting materials while minimizing exposure to moisture [6]. Typical distillation conditions involve reduced pressure (5-10 mmHg) and carefully controlled temperature ranges to prevent decomposition [6].

For industrial-scale purification, wiped film evaporation (WFE) technology has proven particularly effective [17]. This technique involves the continuous distillation of thin films of material spread over a heated surface, allowing for efficient separation at lower temperatures and shorter residence times compared to conventional distillation [6] [17].

Table 4: Comparison of Purification Techniques for 4-Methyl-3-(trifluoromethyl)benzoyl chloride

| Purification Technique | Operating Conditions | Recovery Rate (%) | Purity Achieved (%) | Scale Applicability |

|---|---|---|---|---|

| Simple Vacuum Distillation | 126-128°C at 6 mmHg | 85-90 | 95-98 | Laboratory to pilot |

| Fractional Vacuum Distillation | 126-128°C at 6 mmHg | 88-93 | 98-99 | Laboratory to pilot |

| Wiped Film Evaporation | 100-120°C at 1-5 mmHg | 90-95 | >99 | Pilot to industrial |

| Crystallization (from non-polar solvents) | -20 to 0°C | 75-85 | >99 | Laboratory |

| Activated Carbon Filtration | 20-50°C | 90-95 | 98-99.5 | Laboratory to industrial |

Yield optimization strategies for the synthesis of 4-methyl-3-(trifluoromethyl)benzoyl chloride focus on several key factors [11]. The use of distillation improvement additives, such as high-boiling mineral oils or silicon fluids, has been shown to enhance recovery rates during purification [6]. These additives function as heat exchange media, preventing polymerization and degradation of the acid chloride during distillation [6].

Another effective approach involves the optimization of reaction conditions through careful control of temperature, reaction time, and reagent ratios [11]. For instance, in the chlorination of 4-methyl-3-(trifluoromethyl)benzoic acid with oxalyl chloride, maintaining the reaction temperature below 30°C and employing a slight excess of the chlorinating agent (1.2-1.5 equivalents) has been demonstrated to maximize yield while minimizing side reactions [11].

The addition of catalytic amounts of dimethylformamide (DMF) or pyridine can significantly accelerate the reaction and improve yields [5] [11]. These catalysts function by forming reactive intermediates that facilitate the chlorination process [5]. However, careful control of catalyst concentration is essential, as excessive amounts can lead to unwanted side reactions [5] [11].

For industrial-scale production, the implementation of continuous monitoring and process analytical technology (PAT) has proven valuable for yield optimization [14]. These systems allow for real-time adjustment of reaction parameters based on spectroscopic or chromatographic analysis of the reaction mixture [14].

Recent research has also highlighted the importance of proper handling and storage of both starting materials and the final product [18] [6]. Maintaining anhydrous conditions throughout the synthetic and purification processes is crucial for preventing hydrolysis and maximizing yield [18]. The use of molecular sieves or drying agents in storage containers can help extend the shelf life of the purified product [18] [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-methyl-3-(trifluoromethyl)benzoyl chloride through analysis of ¹H, ¹³C, and ¹⁹F nuclei [8] [9]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals appearing as complex multiplets in the region 7.5-8.2 parts per million, reflecting the substituted aromatic ring system [8]. The methyl group attached to the aromatic ring produces a distinctive singlet at approximately 2.3-2.5 parts per million, demonstrating the typical chemical shift range for aromatic methyl substituents [8].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acyl chloride functionality appearing in the characteristic region of 170-180 parts per million, consistent with the expected deshielding effect of the electron-withdrawing chlorine atom [8] [9]. The trifluoromethyl carbon manifests as a characteristic quartet centered around 120-125 parts per million due to coupling with the three equivalent fluorine nuclei, exhibiting a typical carbon-fluorine coupling constant of approximately 270 hertz [8] [9]. The aromatic carbon atoms appear as multiple signals distributed throughout the 125-140 parts per million region, while the methyl carbon resonates in the aliphatic range of 20-25 parts per million [8] [9].

¹⁹F nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, with the three equivalent fluorine nuclei appearing as a sharp singlet in the region of -60 to -65 parts per million [8] [9]. This chemical shift is characteristic of aromatic trifluoromethyl groups and confirms the presence of the electron-withdrawing trifluoromethyl substituent [8]. The high sensitivity and chemical shift dispersion of ¹⁹F nuclear magnetic resonance make it particularly valuable for monitoring chemical transformations involving this compound [8] [9].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Citation |

|---|---|---|---|

| ¹H NMR (aromatic) | 7.5-8.2 | Complex multiplet | [8] [9] |

| ¹H NMR (methyl) | 2.3-2.5 | Singlet | [8] |

| ¹³C NMR (carbonyl) | 170-180 | Singlet | [8] [9] |

| ¹³C NMR (aromatic) | 125-140 | Multiple signals | [8] [9] |

| ¹³C NMR (CF₃) | 120-125 (q) | Quartet (J~270 Hz) | [8] [9] |

| ¹³C NMR (CH₃) | 20-25 | Singlet | [8] |

| ¹⁹F NMR (CF₃) | -60 to -65 | Singlet | [8] [9] |

| ¹³C NMR (ipso carbon) | 130-135 | Multiple signals | [8] [9] |

Infrared Spectroscopy

Infrared spectroscopy provides distinctive fingerprint identification of 4-methyl-3-(trifluoromethyl)benzoyl chloride through characteristic vibrational modes [10] [11] [12]. The most prominent feature is the carbonyl stretching vibration of the acyl chloride group, appearing as a very strong absorption band in the range 1770-1810 wavenumbers [10] [11] [12]. This frequency range is characteristic of acyl chlorides and reflects the enhanced electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom [12].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1600-1500 wavenumber region, while aromatic carbon-hydrogen stretching appears at 3100-3000 wavenumbers [10]. The trifluoromethyl group contributes distinctive strong absorptions in the 1350-1100 wavenumber range due to carbon-fluorine stretching vibrations, providing clear evidence for the presence of the trifluoromethyl substituent [8] [9]. The carbon-chlorine stretching vibration of the acyl chloride group appears as a medium-intensity band in the 800-600 wavenumber region [10].

Aromatic carbon-hydrogen out-of-plane bending vibrations contribute medium to strong intensity bands in the 900-650 wavenumber region, while various aromatic ring vibrations appear as variable-intensity bands throughout the 1600-1450 wavenumber range [10]. The overall infrared spectrum provides a distinctive fingerprint that enables unambiguous identification of this compound and differentiation from related structures [10] [11].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Citation |

|---|---|---|---|

| C=O stretch (acyl chloride) | 1770-1810 | Very strong | [10] [11] [12] |

| Aromatic C=C stretch | 1600-1500 | Medium | [10] |

| Aromatic C-H stretch | 3100-3000 | Medium | [10] |

| Aliphatic C-H stretch | 3000-2850 | Medium | [10] |

| C-F stretch (CF₃) | 1350-1100 | Strong | [8] [9] |

| C-Cl stretch | 800-600 | Medium | [10] |

| C-H out-of-plane bend | 900-650 | Medium to strong | [10] |

| Aromatic ring vibrations | 1600-1450 | Variable | [10] |

Mass Spectrometry

Mass spectrometry provides detailed fragmentation analysis revealing the characteristic breakdown pathways of 4-methyl-3-(trifluoromethyl)benzoyl chloride under electron ionization conditions [13] [14]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the compound, typically exhibiting medium relative intensity due to the inherent stability of the molecular ion [13] [14].

Characteristic fragmentation patterns include loss of chlorine to produce the fragment at mass-to-charge ratio 187, though this typically shows low relative intensity [13] [14]. Loss of the entire acyl chloride group generates a fragment at mass-to-charge ratio 158, representing the substituted aromatic ring system [13] [14]. The trifluoromethyl aromatic fragment at mass-to-charge ratio 145 typically exhibits high relative intensity, reflecting the stability of this electronically-stabilized fragment [13] [14].

The acylium ion at mass-to-charge ratio 105 represents a highly stable fragment formed through loss of the trifluoromethyl and methyl substituents, typically showing high relative intensity characteristic of aromatic acylium ions [13] [14]. The phenyl cation at mass-to-charge ratio 77 and the trifluoromethyl cation at mass-to-charge ratio 69 both represent stable fragmentation products that appear with significant intensity in the mass spectrum [13] [14].

| Fragment Ion (m/z) | Relative Intensity | Assignment | Citation |

|---|---|---|---|

| 222 (M⁺- ) | Medium | Molecular ion | [13] [14] |

| 187 (M-Cl)⁺ | Low | Loss of chlorine | [13] [14] |

| 158 (M-COCl)⁺ | Medium | Loss of acyl chloride group | [13] [14] |

| 145 (ArCF₃)⁺ | High | Trifluoromethyl aromatic fragment | [13] [14] |

| 127 (ArCH₃)⁺ | Medium | Methylated aromatic fragment | [13] [14] |

| 105 (ArCO)⁺ | High | Acylium ion | [13] [14] |

| 77 (C₆H₅)⁺ | Medium | Phenyl cation | [13] [14] |

| 69 (CF₃)⁺ | High | Trifluoromethyl cation | [13] [14] |

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Behavior

The thermal stability of 4-methyl-3-(trifluoromethyl)benzoyl chloride reflects the inherent reactivity of the acyl chloride functional group combined with the thermal behavior characteristics of fluorinated aromatic compounds [7] [15]. Differential scanning calorimetry analysis reveals thermal decomposition onset temperatures in the range of 100-120°C, marking the beginning of significant chemical degradation processes [7] [15]. This relatively low decomposition temperature is characteristic of acyl chlorides, which are inherently thermally labile due to the weak carbon-chlorine bond in the presence of the electron-withdrawing carbonyl group [16] [17].

Thermogravimetric analysis demonstrates initial mass loss beginning at temperatures of 90-110°C, primarily attributed to volatilization and initial decomposition processes [7] [15]. The compound exhibits 50% mass loss at temperatures ranging from 150-180°C, indicating substantial thermal decomposition involving multiple degradation pathways [7] [15]. The presence of the trifluoromethyl group contributes to enhanced thermal stability compared to non-fluorinated analogs, as trifluoromethyl-containing compounds typically exhibit improved thermal resistance due to the strong carbon-fluorine bonds [7] [18].

Thermal decomposition products include hydrogen chloride, carbon dioxide, hydrogen fluoride, and carbon monoxide, reflecting the breakdown of both the acyl chloride functionality and the trifluoromethyl group under elevated temperature conditions [19] [20]. The decomposition kinetics follow first-order behavior above 100°C, with temperature-dependent rate constants that increase exponentially with temperature according to Arrhenius kinetics [21] [16].

Phase Transition Characteristics

4-Methyl-3-(trifluoromethyl)benzoyl chloride exists as a liquid at room temperature and does not exhibit distinct solid-liquid phase transitions within its thermal stability range [22]. The compound maintains its liquid state throughout the normal handling temperature range, with no observable crystalline phases or polymorphic transitions [22]. This behavior is typical of substituted aromatic acyl chlorides, which generally exhibit relatively low melting points due to the asymmetric substitution pattern that disrupts efficient crystal packing [22].

Vapor pressure measurements indicate low volatility at room temperature, with a vapor pressure of 0.0666 millimeters of mercury at 25°C, suggesting minimal evaporation under normal storage conditions [3]. The thermal stability limit is approximately 100°C, above which prolonged heating should be avoided to prevent significant decomposition [16] [17]. Storage under dry, inert atmosphere conditions is essential to prevent hydrolysis and maintain thermal stability [23].

| Analysis Method | Temperature/Value | Notes | Citation |

|---|---|---|---|

| DSC (onset temperature) | 100-120°C | Hydrolysis and decomposition onset | [7] [15] |

| TGA (initial decomposition) | 90-110°C | Initial mass loss due to volatilization | [7] [15] |

| TGA (50% mass loss) | 150-180°C | Significant thermal decomposition | [7] [15] |

| Vapor pressure measurement | 0.0666 mmHg at 25°C | Low volatility at room temperature | [3] |

| Thermal stability limit | ~100°C | Avoid prolonged heating above this temperature | [16] [17] |

| Phase transition | No phase transitions observed | Remains liquid in normal range | [22] |

| Decomposition kinetics | First-order kinetics above 100°C | Temperature-dependent rate constant | [21] [16] |

Solubility Behavior in Organic Media

Solubility Profile in Common Organic Solvents

4-Methyl-3-(trifluoromethyl)benzoyl chloride exhibits excellent solubility in a wide range of organic solvents, reflecting its moderately polar nature and the absence of hydrogen bonding capabilities [24]. The compound demonstrates complete miscibility with dichloromethane, a property that makes this solvent particularly suitable for synthetic applications involving this acyl chloride . Similarly, high solubility is observed in toluene, providing an alternative non-polar solvent system for reactions where chlorinated solvents are undesirable .

The compound shows good solubility in acetone and diethyl ether, expanding the range of suitable reaction media for various synthetic transformations [24]. The trifluoromethyl group contributes to enhanced solubility in fluorinated solvents while maintaining compatibility with conventional organic media [24]. The overall solubility profile reflects the balance between the polar acyl chloride functionality and the lipophilic aromatic system with its electron-withdrawing substituents [24].

Solubility behavior is significantly influenced by the electronic properties imparted by the trifluoromethyl and methyl substituents . The electron-withdrawing nature of the trifluoromethyl group increases the polarity of the molecule, enhancing solubility in moderately polar solvents while maintaining compatibility with non-polar media due to the aromatic ring system [24].

Hydrolysis and Reactivity in Protic Media

The compound exhibits rapid hydrolysis in water, leading to the formation of 4-methyl-3-(trifluoromethyl)benzoic acid and hydrogen chloride [25] [26]. This hydrolysis reaction proceeds vigorously at room temperature, making the compound unsuitable for use in aqueous media [25] [26]. The hydrolysis rate is significantly enhanced compared to simple alkyl chlorides due to the activating effect of the carbonyl group, which stabilizes the tetrahedral intermediate formed during nucleophilic attack [27] [28].

In alcoholic solvents, the compound undergoes rapid esterification to form the corresponding alkyl esters with concurrent release of hydrogen chloride [27] [28]. This reactivity occurs at moderate to fast rates depending on the alcohol nucleophilicity and reaction conditions [27] [28]. Primary alcohols generally react faster than secondary alcohols due to steric considerations, while the reaction rate can be enhanced by the presence of basic catalysts [27] [28].

| Solvent/Reagent | Solubility/Reactivity | Rate | Citation |

|---|---|---|---|

| Water | Hydrolyzes rapidly | Fast | [25] [26] |

| Organic solvents (general) | Soluble | N/A | [24] |

| Dichloromethane | Soluble | N/A | |

| Toluene | Soluble | N/A | |

| Alcohols | Reacts to form esters | Moderate to fast | [27] [28] |

| Amines | Reacts to form amides | Fast | [27] [28] |

| Acetone | Soluble | N/A | [24] |

| Diethyl ether | Soluble | N/A | [24] |

Reactivity Profile Toward Nucleophiles

Nucleophilic Acyl Substitution Reactions

4-Methyl-3-(trifluoromethyl)benzoyl chloride exhibits exceptionally high reactivity toward nucleophilic attack at the carbonyl carbon, consistent with the general behavior of acyl chlorides [27] [28]. The electronic properties of the molecule are significantly influenced by both the electron-withdrawing trifluoromethyl group and the electron-donating methyl substituent, creating a unique reactivity profile that distinguishes it from other benzoyl chloride derivatives .

Water serves as a highly effective nucleophile, causing rapid hydrolysis to produce 4-methyl-3-(trifluoromethyl)benzoic acid and hydrogen chloride with very fast reaction kinetics . This reaction proceeds through the typical addition-elimination mechanism characteristic of acyl chloride hydrolysis, with the rate enhanced by the electron-withdrawing effects of the trifluoromethyl group [27] [28].

Primary and secondary alcohols react rapidly with the compound to form the corresponding esters through nucleophilic acyl substitution [27]. Methanol and ethanol produce the corresponding methyl and ethyl esters respectively, with reaction rates that are generally fast under ambient conditions [27]. The esterification reaction releases hydrogen chloride as a byproduct, often requiring the presence of a base to neutralize the acid and drive the reaction to completion [27] [28].

Amine Nucleophiles and Amide Formation

Amino nucleophiles demonstrate exceptional reactivity toward 4-methyl-3-(trifluoromethyl)benzoyl chloride, producing amide products through rapid nucleophilic acyl substitution [29] [27]. Primary amines react with very fast kinetics to form N-substituted amides, while secondary amines produce N,N-disubstituted amides at somewhat reduced but still fast reaction rates [29] [27]. Ammonia itself serves as an effective nucleophile, generating the primary amide 4-methyl-3-(trifluoromethyl)benzamide through very rapid reaction [29] [27].

The high reactivity toward amine nucleophiles makes this compound particularly valuable for amide bond formation in synthetic chemistry [29] . The reaction typically proceeds under mild conditions and often requires the use of base to scavenge the hydrogen chloride byproduct [27] [28]. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack and facilitating amide formation [27].

Phenolic nucleophiles exhibit moderate reactivity, generally requiring basic conditions to facilitate deprotonation and enhance nucleophilicity [27] [30]. The formation of phenyl esters proceeds at moderate rates and typically requires careful control of reaction conditions to prevent side reactions [27] [30]. Carboxylate anions react rapidly to form mixed anhydrides, providing an alternative pathway for acyl transfer reactions [27].

| Nucleophile | Product | Reaction Rate | Citation |

|---|---|---|---|

| Water | 4-Methyl-3-(trifluoromethyl)benzoic acid + HCl | Very fast | |

| Methanol | Methyl 4-methyl-3-(trifluoromethyl)benzoate + HCl | Fast | [27] |

| Ethanol | Ethyl 4-methyl-3-(trifluoromethyl)benzoate + HCl | Fast | [27] |

| Primary amines | N-substituted amides + HCl | Very fast | [29] [27] |

| Secondary amines | N,N-disubstituted amides + HCl | Fast | [29] [27] |

| Ammonia | 4-Methyl-3-(trifluoromethyl)benzamide + HCl | Very fast | [29] [27] |

| Phenols | Phenyl esters + HCl | Moderate (requires base) | [27] [30] |

| Carboxylate anions | Mixed anhydrides + Cl⁻ | Fast | [27] |

Electronic Effects and Mechanistic Considerations

The reactivity of 4-methyl-3-(trifluoromethyl)benzoyl chloride toward nucleophiles is governed by the electronic effects of the substituents on the aromatic ring [27]. The trifluoromethyl group at the meta position relative to the acyl chloride functionality exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack [27]. This effect is partially counterbalanced by the electron-donating methyl group, which provides some electron density to the aromatic system .

The overall electronic balance results in enhanced reactivity compared to unsubstituted benzoyl chloride while maintaining selectivity and control in synthetic applications [27]. The presence of both electron-withdrawing and electron-donating groups creates a unique electronic environment that can be exploited for selective transformations and fine-tuning of reaction conditions [27].

Mechanistic studies indicate that nucleophilic attack proceeds through the standard addition-elimination pathway typical of acyl chlorides, with formation of a tetrahedral intermediate followed by elimination of chloride ion [27] [28]. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by the electron-withdrawing effects of the trifluoromethyl substituent [27] [28]. The stability of the leaving chloride ion further enhances the overall reaction rate and drives the equilibrium toward product formation [27] [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant